molecular formula C20H13FO2 B14411761 8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol CAS No. 83768-96-1

8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol

Cat. No.: B14411761
CAS No.: 83768-96-1
M. Wt: 304.3 g/mol
InChI Key: UOESHRUNYOIWAP-UHFFFAOYSA-N
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Description

8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves the fluorination of benzo(a)pyrene derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

8-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several applications in scientific research:

Properties

CAS No.

83768-96-1

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

8-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol

InChI

InChI=1S/C20H13FO2/c21-13-3-6-14-12(8-13)7-10-2-5-16-19-11(9-17(22)20(16)23)1-4-15(14)18(10)19/h1-9,17,20,22-23H

InChI Key

UOESHRUNYOIWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC4=C2C=CC(=C4)F)C=CC5=C3C1=CC(C5O)O

Origin of Product

United States

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